4-Fluorophenyl beta-glucoside
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Overview
Description
4-Fluorophenyl beta-glucoside is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further linked to a beta-glucoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl beta-glucoside typically involves the glycosylation of 4-fluorophenol with a suitable glucosyl donor. One common method is the use of glycosyl halides in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach. Enzymes such as glycosyltransferases can catalyze the transfer of glucose from a donor molecule to 4-fluorophenol, producing the desired glucoside under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl beta-glucoside can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 4-fluorobenzoquinone.
Reduction: Formation of phenyl beta-glucoside.
Substitution: Formation of various substituted phenyl beta-glucosides depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl beta-glucoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme-substrate interactions, particularly with beta-glucosidases.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl beta-glucoside involves its interaction with specific enzymes, such as beta-glucosidases. These enzymes hydrolyze the beta-glucosidic bond, releasing glucose and the fluorophenyl moiety. The released fluorophenyl group can then interact with various molecular targets, potentially modulating biological pathways .
Comparison with Similar Compounds
Phenyl beta-glucoside: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Chlorophenyl beta-glucoside: Contains a chlorine atom instead of fluorine, leading to variations in its chemical properties and interactions with enzymes.
4-Bromophenyl beta-glucoside:
Uniqueness: 4-Fluorophenyl beta-glucoside is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents .
Properties
Molecular Formula |
C12H15FO6 |
---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15FO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2 |
InChI Key |
BWCHYPPTNWPJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)F |
Origin of Product |
United States |
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